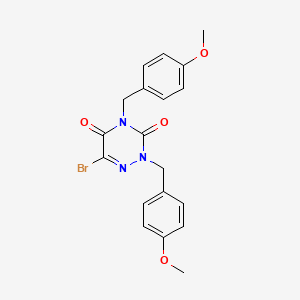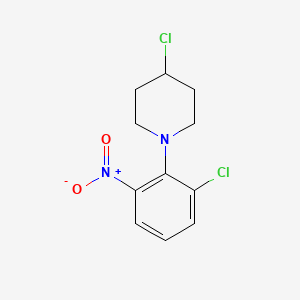
5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride is a chemical compound with the molecular formula C7H6BrClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a carbimidoyl chloride group attached to a methylpyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride typically involves the bromination of 3-methylpyridine followed by the introduction of the hydroxy and carbimidoyl chloride groups. One common method involves the reaction of 3-methylpyridine with bromine in the presence of a base to form 5-bromo-3-methylpyridine. This intermediate is then reacted with hydroxylamine and phosgene to introduce the hydroxy and carbimidoyl chloride groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
化学反応の分析
Types of Reactions
5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The hydroxy group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation and Reduction Reactions: Products include ketones and alcohols.
Coupling Reactions: Products include biaryl derivatives.
科学的研究の応用
5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carbimidoyl chloride group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The hydroxy group may also participate in hydrogen bonding, enhancing the compound’s binding affinity .
類似化合物との比較
Similar Compounds
- 5-Bromo-2-hydroxy-3-methylpyridine
- 5-Bromo-3-methyl-2-pyridinol
- 5-Bromo-3-methyl-2-pyridone
Uniqueness
Compared to similar compounds, 5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride is unique due to the presence of the carbimidoyl chloride group, which imparts distinct reactivity and binding properties. This makes it particularly useful in the synthesis of complex molecules and in the study of enzyme inhibition .
特性
分子式 |
C7H6BrClN2O |
|---|---|
分子量 |
249.49 g/mol |
IUPAC名 |
5-bromo-N-hydroxy-3-methylpyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C7H6BrClN2O/c1-4-2-5(8)3-10-6(4)7(9)11-12/h2-3,12H,1H3 |
InChIキー |
LLFDXYUNYXMLSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1C(=NO)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)









